
beta-D-Glucopyranoside, 2-methoxy-4-(2-nitroethenyl)phenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Beta-D-Glucopyranoside, 2-methoxy-4-(2-nitroethenyl)phenyl: is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . It is also known by its empirical formula C15H19NO9 and has a molecular weight of 357.31 g/mol . This compound is often utilized in various scientific studies due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Glucopyranoside, 2-methoxy-4-(2-nitroethenyl)phenyl typically involves the reaction of 2-methoxy-4-(2-nitrovinyl)phenol with beta-D-glucopyranosyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
化学反应分析
Types of Reactions:
Oxidation: The nitro group in the compound can undergo oxidation reactions to form nitroso or other oxidized derivatives.
Reduction: The nitro group can also be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Common nucleophiles include halides (Cl-, Br-) and other nucleophilic reagents.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl glucopyranosides.
科学研究应用
Chemistry:
- Used as a substrate in enzymatic assays to study the activity of beta-glucosidase .
- Employed in the synthesis of other complex organic molecules.
Biology:
- Utilized in biochemical assays to study enzyme kinetics and inhibition .
- Acts as a chromogenic substrate for detecting specific enzyme activities .
Medicine:
Industry:
作用机制
The compound acts as a substrate for beta-glucosidase, an enzyme that catalyzes the hydrolysis of beta-D-glucosidic bonds. The enzyme cleaves the glucopyranoside bond, releasing the aglycone (2-methoxy-4-(2-nitroethenyl)phenol) and glucose . This reaction is often monitored using chromogenic or fluorogenic assays to study enzyme activity and inhibition .
相似化合物的比较
2-Methoxy-4-(2-nitrovinyl)phenyl beta-D-galactopyranoside: Similar structure but with a galactopyranoside moiety instead of glucopyranoside.
4-Nitrophenyl beta-D-glucopyranoside: Similar structure but with a nitrophenyl group instead of methoxy-nitroethenyl.
Uniqueness:
属性
分子式 |
C15H19NO9 |
|---|---|
分子量 |
357.31 g/mol |
IUPAC 名称 |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[2-methoxy-4-[(E)-2-nitroethenyl]phenoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C15H19NO9/c1-23-10-6-8(4-5-16(21)22)2-3-9(10)24-15-14(20)13(19)12(18)11(7-17)25-15/h2-6,11-15,17-20H,7H2,1H3/b5-4+/t11-,12-,13+,14-,15-/m1/s1 |
InChI 键 |
VLHYYNTWHBRKNT-HTTKMGQHSA-N |
手性 SMILES |
COC1=C(C=CC(=C1)/C=C/[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
规范 SMILES |
COC1=C(C=CC(=C1)C=C[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


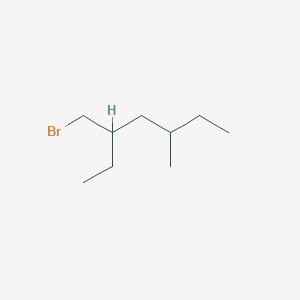
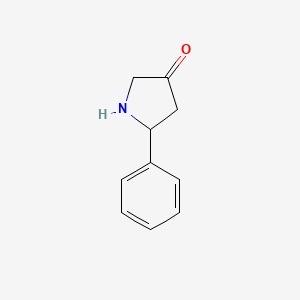
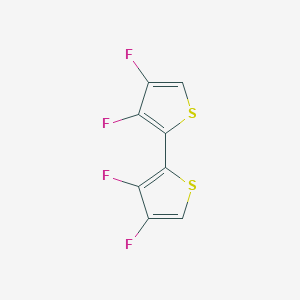

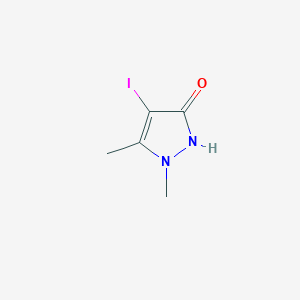
![Dimethyl 5,6'-dibromo-[1,3'-biindoline]-5',6-dicarboxylate](/img/structure/B13146804.png)
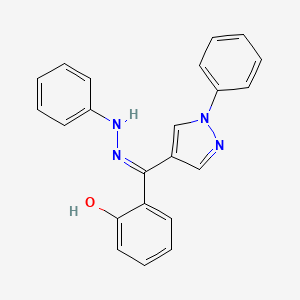
![[[(2,4-Dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-7-yl)sulfonyl]amino]acetic acid](/img/structure/B13146812.png)
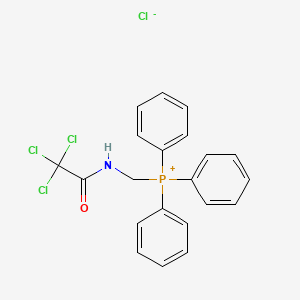
phosphanium bromide](/img/structure/B13146817.png)
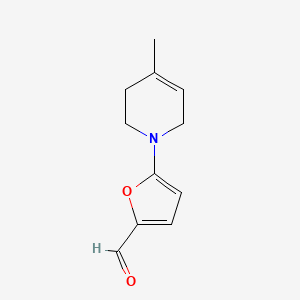


![1-[4-(Dimethylamino)anilino]anthracene-9,10-dione](/img/structure/B13146841.png)
